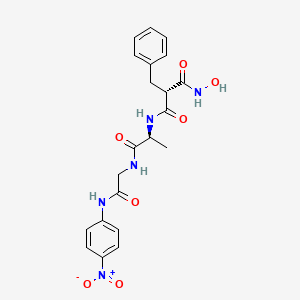

Honh-Benzylmalonyl-L-Alanylglycine-P-Nitroanilide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE implique généralement le couplage de résidus benzylmalonyl, alanyl et glycine avec le p-nitroanilide. Les conditions réactionnelles nécessitent souvent l'utilisation de réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle : des techniques standard de synthèse peptidique, y compris la synthèse peptidique en phase solide (SPPS), pourraient être utilisées pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.

Réduction : Le groupe hydroxylamine peut être oxydé en groupe nitroso.

Substitution : Le groupe benzyle peut être substitué par d'autres groupes aromatiques ou aliphatiques.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Borohydrure de sodium ou autres agents réducteurs.

Substitution : Divers électrophiles et nucléophiles dans des conditions appropriées.

Produits principaux :

Oxydation : Dérivés aminés.

Réduction : Dérivés nitroso.

Substitution : Dérivés benzyliques substitués.

4. Applications de la recherche scientifique

This compound présente plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la formation et la rupture des liaisons peptidiques.

Biologie : Étudié pour son potentiel en tant que substrat pour les enzymes protéolytiques.

Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans l'inhibition enzymatique.

Industrie : Utilisation potentielle dans le développement de matériaux et de médicaments à base de peptides.

5. Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des enzymes protéolytiques spécifiques, telles que la thermolysine. Le composé agit comme un substrat, se liant au site actif de l'enzyme et subissant une hydrolyse. Cette interaction peut inhiber l'activité de l'enzyme, ce qui en fait un candidat potentiel pour des études d'inhibition enzymatique .

Composés similaires :

- N-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE

- BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE

- N-HYDROXYBENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE

Comparaison : this compound est unique en raison de la présence du groupe hydroxylamine, qui peut subir des réactions chimiques spécifiques non observées dans ses analogues. Cela en fait un composé précieux pour l'étude de l'inhibition enzymatique et de la chimie des liaisons peptidiques .

Applications De Recherche Scientifique

HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide bond formation and cleavage.

Biology: Investigated for its potential as a substrate for proteolytic enzymes.

Medicine: Explored for its potential therapeutic applications, particularly in enzyme inhibition.

Industry: Potential use in the development of peptide-based materials and drugs.

Mécanisme D'action

The mechanism of action of HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE involves its interaction with specific proteolytic enzymes, such as thermolysin. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This interaction can inhibit the enzyme’s activity, making it a potential candidate for enzyme inhibition studies .

Comparaison Avec Des Composés Similaires

- N-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE

- BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE

- N-HYDROXYBENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE

Comparison: HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE is unique due to the presence of the hydroxylamine group, which can undergo specific chemical reactions not observed in its analogs. This makes it a valuable compound for studying enzyme inhibition and peptide bond chemistry .

Propriétés

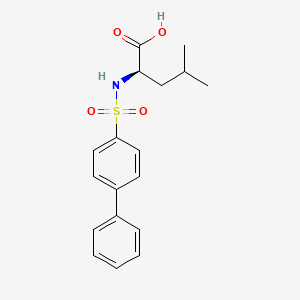

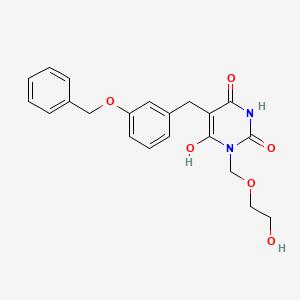

Formule moléculaire |

C21H23N5O7 |

|---|---|

Poids moléculaire |

457.4 g/mol |

Nom IUPAC |

(2S)-2-benzyl-N-hydroxy-N'-[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]propanediamide |

InChI |

InChI=1S/C21H23N5O7/c1-13(23-20(29)17(21(30)25-31)11-14-5-3-2-4-6-14)19(28)22-12-18(27)24-15-7-9-16(10-8-15)26(32)33/h2-10,13,17,31H,11-12H2,1H3,(H,22,28)(H,23,29)(H,24,27)(H,25,30)/t13-,17-/m0/s1 |

Clé InChI |

TZWQPWGUQCSKDW-GUYCJALGSA-N |

SMILES isomérique |

C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)C(=O)NO |

SMILES canonique |

CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)C(=O)NO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Phosphonooxy-phenyl-methyl-[4-phosphonooxy]benzen](/img/structure/B10757573.png)

![(1S)-1,2,3,4-Tetrahydro-benzo[C]phenanthrene-2,3,4-triol](/img/structure/B10757574.png)

![3-[5-(1h-Imidazol-1-Yl)-7-Methyl-1h-Benzimidazol-2-Yl]-4-[(Pyridin-2-Ylmethyl)amino]pyridin-2(1h)-One](/img/structure/B10757581.png)

![(R)-(+) 5(9BH)-Oxo-9B-phenyl-2,3-dihydrothiazolo[2,3-A]isoindol-3-carboxylic acid methyl ester](/img/structure/B10757583.png)

![(3aS)-3a-hydroxy-5-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757587.png)

![(3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757600.png)

![3-Amino-3-benzyl-9-carboxamide[4.3.0]bicyclo-1,6-diazanonan-2-one](/img/structure/B10757612.png)

![6-(3-Aminopropyl)-4,9-dimethylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione](/img/structure/B10757619.png)

![[[(3r,4r,5s,6r)-3-(Butanoylamino)-4,5-Dihydroxy-6-(Hydroxymethyl)oxan-2-Ylidene]amino] N-Phenylcarbamate](/img/structure/B10757644.png)